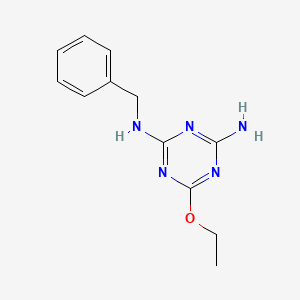
N~2~-Benzyl-6-ethoxy-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-BENZYL-6-ETHOXY-1,3,5-TRIAZINE-2,4-DIAMINE is a compound belonging to the class of 1,3,5-triazines, which are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-BENZYL-6-ETHOXY-1,3,5-TRIAZINE-2,4-DIAMINE typically involves the reaction of cyanoguanidine with aromatic aldehydes and arylamines. This three-component condensation reaction is often carried out in the presence of hydrochloric acid, followed by treatment with a base to promote rearrangement and dehydrogenative aromatization . Microwave-assisted methods have also been employed to enhance reaction efficiency .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can improve yield and scalability.
Chemical Reactions Analysis
Types of Reactions
N2-BENZYL-6-ETHOXY-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions at the triazine ring, where nucleophiles replace substituents on the ring.
Electrophilic Addition: The triazine ring can participate in electrophilic addition reactions, particularly with electrophiles that target the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols.
Electrophiles: Such as halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield substituted triazine derivatives with potential biological activity .
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as an anticancer agent, particularly against triple-negative breast cancer cells. Its selective antiproliferative activity makes it a candidate for further drug development.
Materials Science: Triazine derivatives are used in the production of polymer photostabilizers and other materials with enhanced properties.
Biological Research: The compound’s ability to interact with biological targets makes it useful for studying cellular pathways and mechanisms.
Mechanism of Action
The mechanism of action of N2-BENZYL-6-ETHOXY-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound induces apoptosis in cancer cells by targeting key proteins involved in cell survival and proliferation . The exact molecular pathways may include inhibition of enzymes and disruption of cellular signaling.
Comparison with Similar Compounds
Similar Compounds
6,N2-Diaryl-1,3,5-Triazine-2,4-Diamines: These compounds share a similar triazine core and have been studied for their antiproliferative activity.
Benzimidazolyl-1,3,5-Triazines: These analogs have shown antiviral activity and are structurally related to N2-BENZYL-6-ETHOXY-1,3,5-TRIAZINE-2,4-DIAMINE.
Uniqueness
N2-BENZYL-6-ETHOXY-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. Its selective activity against certain cancer cell lines and potential for further functionalization make it a valuable compound for research and development .
Properties
CAS No. |
62096-90-6 |
|---|---|
Molecular Formula |
C12H15N5O |
Molecular Weight |
245.28 g/mol |
IUPAC Name |
2-N-benzyl-6-ethoxy-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C12H15N5O/c1-2-18-12-16-10(13)15-11(17-12)14-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H3,13,14,15,16,17) |
InChI Key |
NBPULPYJTQMWEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC(=N1)NCC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















